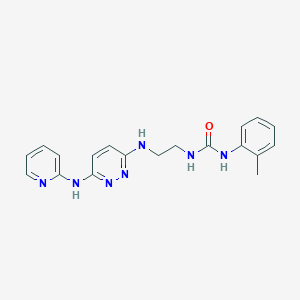

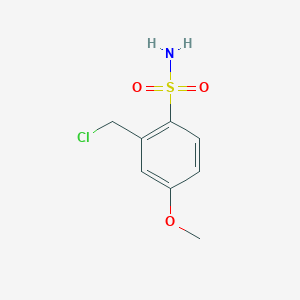

![molecular formula C17H12N2O2 B2519860 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline CAS No. 64131-74-4](/img/structure/B2519860.png)

2-[(E)-2-(2-nitrophenyl)vinyl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(E)-2-(2-nitrophenyl)vinyl]quinoline is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and has a quinoline ring structure. This compound has been studied for its ability to interact with various proteins, enzymes, and other biomolecules, and has been found to have potential applications in lab experiments.

科学的研究の応用

Crystal Structure and Medicinal Properties

2-Chloro-3-(beta-nitrovinyl)quinoline (CNQ), a closely related compound, has been studied for its crystal structure due to its medicinal properties and occurrence in various commercial products. The vinyl group in CNQ is planar and takes an extended conformation, with C-H...N type hydrogen bonding stabilizing the molecules in the unit cell (Palani et al., 2004).

Antiparasitic and Antiviral Agents

Quinoline derivatives substituted at the 2-position by a vinyl group have shown significant promise as antiparasitic and antiviral agents. The structures of these compounds demonstrate a deviation of the vinyl group from coplanarity with the quinoline ring system, influencing their biological activity (Sopková-de Oliveira Santos et al., 2007).

Photoluminescent Properties

Certain quinoline derivatives, specifically those containing both a biphenyl group and an α, β-diarylacrylonitrile unit, have been explored for their photoluminescent properties. These compounds are significant for organic light-emitting diodes (OLEDs) and exhibit blue to green fluorescence under UV irradiation. Their good thermal stability makes them suitable for various industrial applications (Li et al., 2011).

Photoreduction Mechanism

The photoreduction of a similar compound, 2-[2′-(5″-nitrofuryl-2″)-vinyl]quinoline, involves the triplet state, and the absorption spectra of its triplet state and anion-radical have been recorded, providing insights into its redox potential and photochemical properties (Luzhkov & Khudyakov, 1979).

Dual-Modal pH Probe

The compound (E)-8-hydroxyl-2-[(E)-2-(2, 4-dihydroxyphenyl)vinyl]-quinoline has been developed as a fluorometric and colorimetric dual-modal probe for pH detection in solutions and in vivo. Its sensitivity to pH changes makes it useful for bioimaging and as a convenient pH test kit (Zhu et al., 2018).

特性

IUPAC Name |

2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-19(21)17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12H/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBUYTZJYLCAFX-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)

![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)